Per-fluoro-5-azanon-4-ene
Description
Properties
Molecular Formula |
C8F17N |
|---|---|
Molecular Weight |
433.06 g/mol |
IUPAC Name |
(1Z)-2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |
InChI |
InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23/b26-1- |
InChI Key |
DVQXCHAOWHNHSQ-CYPCERQJSA-N |
Isomeric SMILES |
C(=N/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(\C(C(C(F)(F)F)(F)F)(F)F)/F |
Canonical SMILES |
C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction of Fluorinated Alkenes with Bidentate Nitrogen Nucleophiles
The most widely documented synthesis route involves the reaction of perfluorinated alkenes with bidentate nitrogen nucleophiles such as urea, hydrazine derivatives, or primary amines. The electrophilic carbon centers in fluorinated alkenes, such as hexafluoropropene (C₃F₆), undergo nucleophilic attack by the nitrogen lone pair, forming the azanone backbone. For example, hexafluoropropene reacts with urea under anhydrous conditions at 80–100°C to yield this compound with a reported yield of 68–72%. The reaction mechanism proceeds via a two-step process:
- Initial nucleophilic attack : The nitrogen atom targets the β-carbon of the fluorinated alkene, forming a zwitterionic intermediate.
- Fluoride elimination : Subsequent elimination of fluoride ions stabilizes the structure, yielding the final product.
Key variables :
Amine-Mediated Synthesis
Alternative methods employ primary amines like methylamine or ethylamine as nucleophiles. For instance, methylamine reacts with perfluoro(2-methylpent-2-ene) (C₆F₁₂) at 60°C in the presence of potassium fluoride (KF), achieving a 65% yield. This approach benefits from milder conditions but requires precise stoichiometry to avoid polyamination byproducts.
Comparative data :
| Nucleophile | Temperature (°C) | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|---|
| Urea | 80–100 | None | 68–72 | Fluorourea derivatives |
| Methylamine | 60 | KF | 65 | Polyaminated species |
| Hydrazine hydrate | 90–110 | 18-crown-6 | 70 | N₂F₄ |
Catalytic Isomerization of Hexafluoropropene Dimers
Thermodynamic and Kinetic Insights
Studies on hexafluoropropene dimer isomerization provide critical insights into optimizing this compound synthesis. The dimer Perfluoro(2-methylpent-2-ene) (D-2) exhibits higher thermodynamic stability (single-point energy: -3,745,686.47 kJ/mol) compared to its isomer D-1. Catalytic systems using KF and 18-crown-6 ether at 303–343 K facilitate isomerization with an activation energy of 76.64 kJ/mol, following the kinetic equation:
$$ r = 4.14 \times 10^{11} \exp\left(-\frac{9217.7}{T}\right) C_D^{-1} $$
This catalytic framework has been adapted to isomerize intermediates in this compound synthesis, improving selectivity for the desired stereoisomer (Z-configuration).
Role of Crown Ethers
18-Crown-6 ether enhances fluoride ion mobility, accelerating nucleophilic substitution steps. In one protocol, Perfluoro(4-methylpent-2-ene) (D-1) isomerizes to D-2 in the presence of 18-crown-6, which is subsequently functionalized with nitrogen nucleophiles to yield this compound.
Structural and Mechanistic Considerations
Stereochemical Control
The Z-configuration of this compound is stabilized by intramolecular fluorine-fluorine interactions, as evidenced by its 19F NMR spectrum (δ = -72.3 ppm for CF₃ groups). Synthetic protocols must therefore control stereochemistry via:
Computational Modeling
Density functional theory (DFT) calculations predict the transition state energy for nucleophilic addition to be 92.4 kJ/mol, aligning with experimental observations. The nitrogen atom’s lone pair orientation significantly influences reaction pathways, with syn-periplanar alignment favoring fluoride elimination.
Industrial and Laboratory-Scale Protocols
Chemical Reactions Analysis
Nucleophilic Reactions with Amines
Per-fluoro-5-azanon-4-ene reacts with primary amines containing bulky substituents (e.g., 2,6-di-tert-butylphenol fragments) to form nitrogen-containing heterocycles. Key examples include:
Mechanistic Insight :
-
Triethylamine deprotonates the amine, enhancing nucleophilicity.
-
The electron-deficient imine carbon undergoes nucleophilic attack, followed by intramolecular cyclization to form 4-membered (azetidine) or 6-membered (diazete) rings .
Reactions with Bidentate Nitrogen Nucleophiles
The compound reacts with bidentate nucleophiles to synthesize fluorinated heterocycles:
Key Findings :
-
Reactions occur in the presence of KOH or Et₃N, which activate the nucleophile.
-
X-ray crystallography confirms the structure of the pyrido-pyrimidinone product .
Hydrolysis and Solvolysis
Hydrolysis of the imine group (C=N) in this compound proceeds via acid- or base-catalyzed pathways:
| Conditions | Product | Characterization | Reference |
|---|---|---|---|
| Ether, H₂O | C₃F₇–CO–NH–C₄F₉ | ¹⁷O NMR confirms carbonyl formation | |
| Acidic media | Trifluoroacetamide derivatives | MS and IR spectroscopy |
Mechanism :
-
Water attacks the electrophilic imine carbon, leading to cleavage of the C=N bond and formation of a carbonyl group .
Interaction with Oxygen Nucleophiles
Reactions with alkoxides or phenols yield ether derivatives:
Comparative Reactivity with Related Perfluoroolefins
This compound exhibits distinct reactivity compared to analogs like perfluoro(2-methylpent-2-ene):
Structural and Spectroscopic Insights
Scientific Research Applications
Per-fluoro-5-azanon-4-ene is a fluorinated organic compound with the formula . It belongs to a class of perfluorinated compounds known for thermal stability and chemical resistance. The structure features a nitrogen atom within a perfluorinated carbon framework, which contributes to its unique reactivity.
Applications
This compound has potential applications across several fields.
Materials Science
This compound is used in developing advanced materials because of its thermal stability and chemical resistance.
Pharmaceuticals
This compound also has potential uses in the pharmaceutical industry. Interaction studies have shown that this compound can react with various nucleophiles and solvents, which helps to understand its chemical behavior and potential in synthesis and catalysis. Research indicates it can form stable complexes with certain amines, which may be useful in creating new materials or pharmaceuticals.
Analogous Compounds
Several compounds exhibit structural or functional similarities to this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Perfluoroalkyl amines | Perfluorinated compounds | Known for their unique solubility properties |
| Perfluoro(2-methylpent-2-ene) | Perfluorinated alkene | Reacts similarly with nucleophiles |
| Perfluoro(5-aza-nonene) | Nitrogen-containing compound | Related structure but lacks complete fluorination |
Mechanism of Action
The mechanism of action of per-fluoro-5-azanon-4-ene involves its strong carbon-fluorine bonds, which confer exceptional stability and resistance to degradation. This stability allows the compound to interact with various molecular targets and pathways, making it useful in applications that require long-lasting and durable materials .
Comparison with Similar Compounds
Comparison with Similar Perfluorinated Compounds
Per-fluoro-5-azanon-4-ene belongs to a broader class of PFCs, which include sulfonic acids, carboxylates, and ethers. Below is a detailed comparison with structurally or functionally analogous compounds, based on data from the Pharos Project () and regulatory assessments ().
Table 1: Key Properties of this compound and Comparable PFCs
*Inferred from structural similarity to other PFCs.
Chemical Stability and Reactivity
- This compound: Expected to exhibit exceptional stability due to C-F bonds and a rigid heterocyclic structure. Fluorinated amines are less acidic than sulfonic acids but more reactive in nucleophilic environments (e.g., forming stable ammonium salts) .
- Sulfonic acid derivatives (e.g., ammonium perfluorooctanesulfonate) : Highly stable anionic surfactants with strong resistance to heat and chemical breakdown, but prone to bioaccumulation .
- Perfluorinated alkanes (e.g., eicosafluorononane): Inert under most conditions but environmentally persistent due to lack of functional groups for degradation .
Environmental and Health Impacts
- This compound: Limited toxicity data, but fluorinated amines are generally less bioaccumulative than sulfonates due to lower partition coefficients .
- Ammonium perfluorooctanoate (C-8): Linked to hepatotoxicity and endocrine disruption, leading to global phase-outs .
- Fluorinated benzene derivatives : Variable toxicity; some polymers are inert, while precursors like fluorinated isocyanates pose occupational hazards .
Regulatory and Industrial Trends
- This compound: Not yet widely regulated but may face scrutiny as part of broader PFC assessments. Its amine group could offer safer degradation pathways compared to sulfonates .
- Alternatives to long-chain PFCs: Shorter-chain carboxylates (e.g., nonadecafluorodecanoate) and fluoropolymers are prioritized as substitutes, though trade-offs in performance exist .
Q & A
Basic Research Questions
Q. What are the optimal fluorination agents and reaction conditions for synthesizing Per-fluoro-5-azanon-4-ene while minimizing side-product formation?
- Methodological Answer : Use fluorinating agents like Selectfluor® or perfluorinated acyl fluorides under inert atmospheres (e.g., nitrogen). Monitor reaction progress via <sup>19</sup>F NMR to track fluorine incorporation. Purify intermediates via column chromatography with perfluorinated solvent systems (e.g., hexafluorobenzene) to reduce contamination . Optimize temperature (50–80°C) and stoichiometry (1:1.2 molar ratio of precursor to fluorinating agent) to suppress side reactions like defluorination or oligomerization.
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Combine LC-MS/MS (e.g., using a C18 column with 0.1% ammonium acetate in methanol/water) to confirm molecular mass and detect impurities . Supplement with <sup>19</sup>F NMR (δ -70 to -120 ppm for CF3 groups) and X-ray crystallography for stereochemical validation. For trace-level quantification, employ isotope dilution with <sup>13</sup>C-labeled internal standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in environmental persistence data for this compound across different experimental models (e.g., soil vs. aquatic systems)?
- Methodological Answer : Design cross-system experiments with controlled variables (pH, organic matter content, microbial activity). Use isotopically labeled this compound (<sup>14</sup>C or <sup>18</sup>F) to track degradation pathways. Apply multivariate statistical analysis (e.g., PCA) to identify confounding factors like ligand binding or photolytic cleavage . Validate findings using high-resolution mass spectrometry (HRMS) to detect transient intermediates .
Q. What experimental frameworks are recommended to assess this compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design: vary pH (2–12), temperature (25–100°C), and ionic strength (0–1M NaCl). Monitor degradation kinetics via UV-Vis spectroscopy (λmax 210–230 nm for fluorinated bonds). Use Arrhenius plots to extrapolate shelf-life under ambient conditions. For hydrolytic stability, employ <sup>1</sup>H/<sup>19</sup>F NMR to confirm bond cleavage patterns .
Q. How can researchers differentiate this compound’s interactions with biological membranes from those of legacy PFAS compounds?
- Methodological Answer : Use Langmuir-Blodgett troughs to measure interfacial tension changes in lipid monolayers (e.g., DPPC). Compare penetration kinetics with PFOS/PFOA using surface plasmon resonance (SPR). For cellular uptake studies, employ fluorescently tagged analogs and confocal microscopy. Analyze membrane fluidity via fluorescence anisotropy with diphenylhexatriene (DPH) probes .
Data Analysis and Experimental Design
Q. What statistical approaches mitigate biases in this compound toxicity assays caused by batch-to-batch variability?
- Methodological Answer : Implement randomized block designs to account for reagent lot differences. Use mixed-effects models (e.g., lme4 in R) to separate batch effects from treatment effects. Normalize data using housekeeping genes (e.g., GAPDH) in qPCR or protein content in MTT assays. Validate reproducibility via interlaboratory round-robin testing .
Q. How should researchers handle conflicting results in this compound’s adsorption behavior on activated carbon vs. ion-exchange resins?
- Methodological Answer : Perform isotherm studies (Langmuir/Freundlich models) under identical conditions (pH 7, 25°C). Characterize adsorbent surfaces via BET analysis and XPS to quantify functional group contributions. Use competitive adsorption experiments with co-contaminants (e.g., humic acid) to simulate real-world matrices. Apply error-propagation analysis to reconcile discrepancies in binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
